4-Methylmethamphetamine, (S)-
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Overview
Description
4-Methylmethamphetamine, (S)- is a stimulant and anorectic drug belonging to the phenethylamine and amphetamine chemical classes. It is known for its potent effects on the central nervous system, primarily acting as a serotonin, norepinephrine, and dopamine releasing agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylmethamphetamine, (S)- typically involves the reduction of (S)-pseudoephedrine extracted from decongestants. This process includes the use of various organic solvents at different stages. The pure isomer (S)-pseudoephedrine is converted by reduction, often involving iodine and red phosphorus, into (S)-N-methylamphetamine . Another possible route involves the reaction of phenyl acetone with methylamine, followed by reduction of the resulting N-methylimine .
Industrial Production Methods
Industrial production methods for 4-Methylmethamphetamine, (S)- are not well-documented in the public domain due to the compound’s association with illicit drug manufacturing. the general principles of large-scale organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Methylmethamphetamine, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Commonly used in the synthesis process to convert precursors into the final product.
Substitution: Involves replacing one functional group with another, often used to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the desired substitution, but can include the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction typically yields the desired amine product.
Scientific Research Applications
4-Methylmethamphetamine, (S)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylmethamphetamine, (S)- involves the release of serotonin, norepinephrine, and dopamine in the brain. It acts as a potent and balanced releasing agent for these neurotransmitters, leading to increased levels in the synaptic cleft . This results in heightened alertness, euphoria, and increased energy. The compound also inhibits the reuptake of these neurotransmitters and, at high concentrations, acts as a monoamine oxidase inhibitor .
Comparison with Similar Compounds
Similar Compounds
4-Methylamphetamine (4-MA): Similar in structure but differs in its pharmacological profile.
Mephedrine: A putative stimulant and entactogen drug of the amphetamine class.
3-Methylmethamphetamine (3-MMA): Another structural isomer with different effects.
4-Methylmethcathinone (4-MMC): A β-deketo analogue of mephedrone.
Uniqueness
4-Methylmethamphetamine, (S)- is unique due to its potent and balanced release of serotonin, norepinephrine, and dopamine. This balance makes it distinct from other similar compounds, which may have a higher affinity for one neurotransmitter over the others .
Properties
CAS No. |
113358-79-5 |
---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(2S)-N-methyl-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9-4-6-11(7-5-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3/t10-/m0/s1 |
InChI Key |
GAIWFPOJOHUEBL-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C)NC |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)NC |
Origin of Product |
United States |
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